![molecular formula C15H13NO2 B187708 2-Acetamidobenzophenone CAS No. 85-99-4](/img/structure/B187708.png)
2-Acetamidobenzophenone
Overview
Description
Synthesis Analysis
A mild and practical procedure for the synthesis of substituted 2-aminobenzophenones has been developed from substituted anilines. The anilines are first protected as acetanilides, by reaction with acetic anhydride. These are then benzoylated with (trichloromethyl)benzene in the presence of aluminium-generated 2-acetamidobenzophenone .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as X-ray diffraction analysis and other analytical techniques suitable for characterizing pharmaceutical protein powders .
Chemical Reactions Analysis
The chemical reactions involving this compound can be studied using various analytical techniques. For instance, the reactions of N-Nitroso-2-acetamidobenzophenone have been reported .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques. For instance, the solubility of benzophenone (a related compound) in various pure solvents has been measured .
Scientific Research Applications
Synthesis of Substituted 2-Aminobenzophenones : 2-Acetamidobenzophenone is used in a three-step synthesis process of substituted 2-aminobenzophenones, which are significant in chemical intermediates (Ma, Wang, Li, & Mo, 2015).
Photolytic Degradation of Benorylate : In a study on the photodegradation of benorylate, a rheumatoid arthritis drug, this compound derivatives were identified as significant photoproducts. These derivatives did not exhibit significant toxic effects on liver cells in culture, indicating a potential area for further pharmacological research (Castell et al., 1987).
Biosynthesis of Acetaminophen : A study details the construction of an artificial biosynthetic pathway for de novo production of acetaminophen (AAP) from simple carbon sources in Escherichia coli. This involves expanding the substrate repertoire of natural enzymes, including enzymes that interact with compounds related to this compound (Shen et al., 2021).
Determination of Hydroxylated Benzophenone UV Absorbers : A study on the determination of hydroxylated benzophenone UV absorbers in environmental water samples indicates the relevance of this compound and its derivatives in environmental chemistry and analysis (Negreira et al., 2009).
Antitumor Evaluation of Substituted Compounds : Research on the synthesis and antitumor evaluation of polyfunctionally substituted heterocyclic compounds derived from this compound-related structures reveals potential applications in cancer treatment (Shams et al., 2010).
Synthesis of Benzophenone Derivatives as Anti-Inflammatory Agents : A study on the synthesis and biological evaluation of 5-substituted benzo[b]thiophene derivatives, including those derived from this compound, shows promising anti-inflammatory activity (Radwan, Shehab, & El-Shenawy, 2009).
Photocatalytic Degradation of Pharmaceuticals : A study on the photocatalytic degradation of paracetamol using TiO2 nanoparticles, where the degradation products include compounds related to this compound, highlights its relevance in pharmaceutical degradation and environmental chemistry (Jallouli et al., 2017).
Protective Effects Against Acetaminophen-Induced Hepatotoxicity : Research on the protective effects of 2,4-dihydroxybenzophenone, a benzophenone derivative, against acetaminophen-induced hepatotoxicity in mice indicates the pharmacological relevance of this compound and its derivatives (He, Zhang, & Jia, 2011).
Safety and Hazards
Mechanism of Action
Target of Action
Benzophenone derivatives have been shown to exhibit strong antitumor activity, suggesting potential targets within cancer pathways .
Mode of Action
Benzophenone derivatives have been found to exhibit inhibitory activity against various cancer cells . This suggests that 2-Acetamidobenzophenone may interact with its targets to induce changes that inhibit the growth or proliferation of these cells.
Biochemical Pathways
These include AKT1, ALB, CASP3, ESR1, GAPDH, HSP90AA1, and STAT3 .
Pharmacokinetics
Tools like ADMETlab 2.0 can be used to predict these properties for new compounds.
Result of Action
Given the observed antitumor activity of benzophenone derivatives, it’s plausible that this compound may induce apoptosis or inhibit proliferation in cancer cells .
properties
IUPAC Name |
N-(2-benzoylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-11(17)16-14-10-6-5-9-13(14)15(18)12-7-3-2-4-8-12/h2-10H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXZRJQRQWTKIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10234051 | |
Record name | Acetamide, N-(2-benzoylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10234051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
85-99-4 | |
Record name | 2′-Benzoylacetanilide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85-99-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, N-(2-benzoylphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085994 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Acetamidobenzophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126369 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetamide, N-(2-benzoylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10234051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a key application of 2-Acetamidobenzophenone in organic synthesis?
A1: this compound serves as a valuable precursor for synthesizing substituted 2-aminobenzophenones []. This is significant because 2-aminobenzophenones are important building blocks in the development of various pharmaceuticals, agrochemicals, and other fine chemicals.
Q2: What synthetic advantage does the method described in the paper offer for producing substituted 2-aminobenzophenones?
A2: The paper describes a "mild and practical procedure" [] for synthesizing these compounds. While the specifics are not detailed in the abstract, this suggests the method may offer advantages such as higher yields, milder reaction conditions, reduced reaction times, or easier purification compared to previous methods. This contributes to a more efficient and potentially environmentally friendlier approach to producing these valuable compounds.
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